N-(2-Cyanoethyl)-N-methyl-p-nitrosoaniline hydrochloride
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Overview
Description
N-(2-Cyanoethyl)-N-methyl-p-nitrosoaniline hydrochloride is a chemical compound with a complex structure that includes a cyanoethyl group, a methyl group, and a nitrosoaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanoethyl)-N-methyl-p-nitrosoaniline hydrochloride typically involves the reaction of N-methyl-p-nitrosoaniline with 2-chloroethyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyanoethyl)-N-methyl-p-nitrosoaniline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Cyanoethyl)-N-methyl-p-nitrosoaniline hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Cyanoethyl)-N-methyl-p-nitrosoaniline hydrochloride involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, affecting cellular processes. The cyanoethyl group may also interact with various enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Cyanoethyl)-N-methyl-p-nitrosoaniline
- N-(2-Cyanoethyl)-N-methyl-p-nitrosoaniline sulfate
- N-(2-Cyanoethyl)-N-methyl-p-nitrosoaniline phosphate
Uniqueness
N-(2-Cyanoethyl)-N-methyl-p-nitrosoaniline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
CAS No. |
75522-88-2 |
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Molecular Formula |
C10H12ClN3O |
Molecular Weight |
225.67 g/mol |
IUPAC Name |
3-(N-methyl-4-nitrosoanilino)propanenitrile;hydrochloride |
InChI |
InChI=1S/C10H11N3O.ClH/c1-13(8-2-7-11)10-5-3-9(12-14)4-6-10;/h3-6H,2,8H2,1H3;1H |
InChI Key |
BUAISVJNSYDQIG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC#N)C1=CC=C(C=C1)N=O.Cl |
Origin of Product |
United States |
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